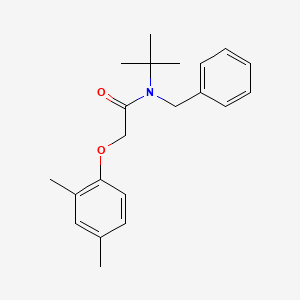
N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide
Description
N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a 2,4-dimethylphenoxy moiety attached to an acetamide backbone.
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16-11-12-19(17(2)13-16)24-15-20(23)22(21(3,4)5)14-18-9-7-6-8-10-18/h6-13H,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPPWBNOACGILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of N-benzyl-N-tert-butylamine with 2,4-dimethylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction yields.
Scientific Research Applications
N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has indicated that this compound may have antitumor activity, making it a candidate for further studies in cancer treatment.
Industry: It can be used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways within cells. For instance, studies have shown that it can inhibit the growth of certain cancer cells by interfering with their cell cycle, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate cellular processes makes it a promising candidate for further research.
Comparison with Similar Compounds
N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
- N-benzyl-N-tert-butyl-2-(2,4-dichlorophenoxy)acetamide
- N-benzyl-N-tert-butyl-2-(2,4-dimethoxyphenoxy)acetamide
- N-benzyl-N-tert-butyl-2-(2,4-dimethylphenyl)acetamide
These compounds share similar structural features but differ in the substituents on the phenoxy or phenyl groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


